molecular formula C15H17NO3S B14596750 5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, ethyl ester CAS No. 61291-90-5

5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, ethyl ester

Cat. No.: B14596750
CAS No.: 61291-90-5
M. Wt: 291.4 g/mol
InChI Key: WPVNAPDLNYNALO-UHFFFAOYSA-N
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Description

5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, ethyl ester is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, ethyl ester typically involves the reaction of 2-aminothiazole derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-4-methylthiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine, followed by esterification with ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, ethyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Amino-4-(4-ethoxyphenyl)-5-thiazolecarboxylic acid ethyl ester
  • 2-Amino-5-bromothiazole
  • 2-Amino-4-methylthiazole

Comparison: Compared to other similar compounds, 5-thiazolecarboxylic acid, 2-(4-ethoxyphenyl)-4-methyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

CAS No.

61291-90-5

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

ethyl 2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H17NO3S/c1-4-18-12-8-6-11(7-9-12)14-16-10(3)13(20-14)15(17)19-5-2/h6-9H,4-5H2,1-3H3

InChI Key

WPVNAPDLNYNALO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)OCC)C

Origin of Product

United States

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